(R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid

Catalog No.
S13463459
CAS No.
M.F
C14H15NO2
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic aci...

Product Name

(R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid

IUPAC Name

(2R)-2-(aminomethyl)-3-naphthalen-1-ylpropanoic acid

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C14H15NO2/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m1/s1

InChI Key

KJCNFUSUQWTOIN-GFCCVEGCSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CN)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@H](CN)C(=O)O

(R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone with an amino group and a naphthylmethyl substituent. This compound exhibits unique structural features, including a naphthalene ring that can facilitate π-π interactions, enhancing its biological activity and potential applications in medicinal chemistry. The molecular formula of (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is C13H13NO2C_{13}H_{13}NO_2 with a molar mass of approximately 215.25 g/mol. Its synthesis often involves the use of protecting groups to maintain the integrity of the amino function during various chemical transformations.

  • Oxidation: The naphthalene moiety can be oxidized to form naphthoquinones, which are important intermediates in organic synthesis.
  • Reduction: The compound can undergo reduction to yield various derivatives, including alcohols or amines.
  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, forming new amide or ester bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically conducted under controlled conditions to prevent side reactions and ensure high yields.

(R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid has garnered attention for its biological activity, particularly in the realm of neuropharmacology. It acts as an amino acid analog that can influence neurotransmitter systems, potentially serving as a modulator for receptors involved in neurological processes. Its structural similarity to natural amino acids allows it to participate in enzyme-substrate interactions, which can be critical for drug design and development.

The synthesis of (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid generally involves several steps:

  • Protection of Functional Groups: The amino group is often protected using a suitable protecting group (e.g., Fmoc or Boc) to prevent unwanted reactions during subsequent synthetic steps.
  • Formation of the Propanoic Acid Backbone: This is achieved through alkylation or other coupling reactions involving naphthalene derivatives.
  • Chiral Resolution: If starting from a racemic mixture, chiral chromatography or other resolution techniques are employed to isolate the desired enantiomer.
  • Final Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

The entire process may involve purification steps such as column chromatography to achieve high purity levels.

(R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid serves various applications:

  • Medicinal Chemistry: It is utilized as a building block for synthesizing pharmaceutical compounds, especially those targeting neurological disorders.
  • Organic Synthesis: This compound acts as an intermediate in the preparation of complex organic molecules.
  • Research

Interaction studies involving (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid focus on its binding affinity with various biological targets, including neurotransmitter receptors and enzymes. The presence of the naphthalene ring enhances its ability to interact with aromatic residues in proteins through π-π stacking interactions, which can significantly influence its biological effects.

Several compounds exhibit structural similarities to (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid, including:

Compound NameStructural FeaturesUnique Aspects
(S)-2-Amino-3-(naphthalen-1-yl)propanoic acidSimilar backbone but different stereochemistryOften used as a chiral inducer
(R)-3-Amino-3-(naphthalen-1-yl)propanoic acidContains an additional amino group on the propanoic chainPotentially more active due to dual amino functionality
(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acidFmoc-protected version for peptide synthesisEnhanced stability during synthesis processes

The uniqueness of (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid lies in its specific stereochemistry and structural features that enable distinct interactions within biological systems compared to its analogs. Its applications in medicinal chemistry and organic synthesis highlight its significance in research and development contexts.

The systematic IUPAC name for this compound is (R)-3-amino-2-[(naphthalen-1-yl)methyl]propanoic acid, reflecting its propanoic acid backbone substituted with an amino group at position 3 and a naphthalen-1-ylmethyl group at position 2. Its CAS registry number, 497059-63-9, uniquely identifies it in chemical databases. The molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol. The SMILES notation C1=CC=C2C(=C1)C=CC=C2CC(CN)C(=O)O delineates its structure: a naphthalene ring linked via a methylene group to the second carbon of a propanoic acid chain, with an amino group on the adjacent carbon.

The compound’s stereochemistry is defined by the (R)-configuration at the chiral center (C2), which critically influences its interactions in asymmetric reactions. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of substituents, with the naphthalen-1-ylmethyl group occupying a specific orientation relative to the amino and carboxylate functionalities.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number497059-63-9
Molecular FormulaC₁₄H₁₅NO₂
Molecular Weight229.27 g/mol
SMILESC1=CC=C2C(=C1)C=CC=C2CC(CN)C(=O)O
Optical Rotation (α)Not reported

Historical Context in Chiral Amino Acid Research

The discovery of (R)-3-amino-2-(naphthalen-1-ylmethyl)propanoic acid aligns with mid-20th-century advances in stereoselective synthesis. Early work on non-proteinogenic amino acids aimed to expand the toolkit for peptide engineering, particularly for creating β-amino acids resistant to enzymatic degradation. The incorporation of aromatic groups like naphthalene emerged as a strategy to enhance rigidity and π-π stacking interactions in synthetic peptides, mimicking natural protein folds.

In the 1980s, the advent of Fmoc (fluorenylmethyloxycarbonyl) protecting groups revolutionized solid-phase peptide synthesis (SPPS), enabling the efficient incorporation of sterically hindered residues like this compound. Researchers recognized its potential in constructing β-peptide helices and foldamers, which exhibit unprecedented stability and binding specificity compared to α-peptides. Concurrently, its role in asymmetric catalysis was explored, as the naphthalene moiety could induce chirality in metal-organic frameworks or organocatalysts.

Role in Modern Asymmetric Synthesis

(R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is pivotal in modern asymmetric synthesis due to three key attributes:

  • Chiral Auxiliary Function: The naphthalene group acts as a bulky substituent, directing the stereochemical outcome of reactions such as Michael additions or aldol condensations. For example, in enantioselective Mannich reactions, the compound’s rigid structure ensures high diastereomeric excess by restricting conformational freedom.
  • Ligand Design: Transition metal catalysts incorporating this amino acid derivative exhibit enhanced enantioselectivity in cross-coupling reactions. The naphthalene ring’s electron-rich environment facilitates π-coordination with palladium or rhodium centers, improving catalytic efficiency.
  • Peptide-Based Catalysts: When integrated into oligopeptides, the compound enables the creation of foldamer catalysts that mimic enzymatic active sites. These systems achieve stereocontrol in Diels-Alder or epoxidation reactions through precise spatial positioning of functional groups.

Mechanistic Insight: In a representative application, the compound serves as a scaffold for proline-based organocatalysts. The naphthalen-1-ylmethyl group stabilizes the transition state via van der Waals interactions, while the amino group participates in enamine formation with carbonyl substrates. This dual role underscores its versatility in asymmetric induction.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

229.110278721 g/mol

Monoisotopic Mass

229.110278721 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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